4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid is an organic compound classified as a thiophene carboxylic acid. It contains a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a carboxylic acid functional group. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors that contain both thiophene and carboxylic acid functionalities.
These methods require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid can be represented by the following details:
The structure features a fused bicyclic system consisting of a thiophene ring attached to a benzene ring with a carboxylic acid substituent at one position .
Key identifiers for this compound include:
4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and thiophenes:
These reactions often require specific catalysts or reagents to promote desired pathways while minimizing side reactions. The presence of the thiophene moiety can influence reactivity due to its electron-rich nature.
The mechanism of action for compounds like 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid typically involves interactions at the molecular level with biological targets:
Research into its specific mechanisms is ongoing, with studies focusing on its potential as an anti-inflammatory or analgesic agent based on its structural analogs .
4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid typically exhibits:
Chemical properties include:
Relevant data from safety data sheets indicate handling precautions due to potential irritants .
This compound has several scientific applications:
Benzothiophene represents a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties and proven therapeutic relevance. This bicyclic aromatic system, comprising a benzene ring fused to a thiophene heterocycle, enables diverse molecular interactions critical for drug-receptor binding. The sulfur atom enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the planar structure facilitates π-π stacking with biological targets [2] [6]. Benzothiophene derivatives constitute core structures in numerous FDA-approved drugs, including the selective estrogen receptor modulator raloxifene (osteoporosis), the leukotriene inhibitor zileuton (asthma), and the antifungal agent sertaconazole [6] [10]. Their structural versatility enables synthetic modifications at multiple positions (2-, 3-, 5-, or 6-), allowing medicinal chemists to fine-tune pharmacokinetic properties and target selectivity [2] [4]. Recent drug repurposing studies identified raloxifene as a novel PPARγ ligand through virtual screening, demonstrating the untapped potential of benzothiophene-based pharmaceuticals [6]. The scaffold's metabolic stability and favorable logP values further contribute to its dominance in drug discovery pipelines targeting diabetes, cancer, and infectious diseases [4] [8].
Table 1: Therapeutic Applications of Benzothiophene Derivatives
Drug Name | Therapeutic Category | Biological Target | Key Structural Features | |
---|---|---|---|---|
Raloxifene | Osteoporosis treatment | Estrogen receptor | 2-Phenylbenzothiophene core | |
Zileuton | Asthma control | 5-Lipoxygenase enzyme | N-Hydroxyurea at C2 position | |
Sertaconazole | Antifungal agent | Ergosterol biosynthesis | Imidazole-linked benzothiophene | |
Ipragliflozin | Antidiabetic | SGLT2 transporter | C3-spiroketal modification | |
YGL-12 (experimental) | Antidiabetic | PPARγ partial agonist | Tetrahydrobenzothiophene carboxylic acid | [6] [10] |
The pharmacological profile of benzothiophene derivatives exhibits marked dependence on regioisomerism, particularly regarding the position of the carboxylic acid functionality. Comparative studies between 1-carboxylic acid and 2-carboxylic acid isomers reveal distinct target affinities and bioactivity profiles. The 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid scaffold demonstrates superior conformational flexibility compared to its 1-carboxylic acid counterpart, enabling optimal interaction with enzymatic pockets [1] . Nuclear magnetic resonance (NMR) analyses confirm that 1-carboxylic acid derivatives exhibit restricted rotation around the C-C bond adjacent to the carboxylic group, reducing their adaptability to biological targets .
Synthetic accessibility further differentiates these regioisomers. 2-Carboxylic acid derivatives are efficiently prepared via Gewald-type reactions, where cyclohexanone condenses with ethyl cyanoacetate and elemental sulfur under basic conditions (triethylamine or dimethylamine) at 60°C [2] [5]. Conversely, 1-carboxylic acid isomers require more complex multistep sequences involving intramolecular Friedel-Crafts acylation or transition metal-catalyzed carbonylation .
Pharmacological assessments demonstrate that 2-carboxylic acid derivatives exhibit enhanced antimycobacterial activity against Mycobacterium tuberculosis H37Ra compared to their 1-carboxylic acid counterparts. This is attributed to improved penetration through the waxy mycobacterial cell envelope facilitated by the hydrogen-bonding capacity of the carboxylic acid at position 2 [7]. Similarly, 3-substituted-2-carboxybenzothiophenes show superior PPARγ binding affinity (IC₅₀ = 0.87-0.73 nM) compared to other isomers, making them promising candidates for diabetes therapeutics [6].
Table 2: Comparative Analysis of Benzothiophene Regioisomers
Structural Feature | 1-Carboxylic Acid Derivatives | 2-Carboxylic Acid Derivatives | |
---|---|---|---|
Synthetic Accessibility | Multistep synthesis (5-6 steps) | One-pot Gewald reaction (1-2 steps) | |
Conformational Flexibility | Restricted rotation around C-C bond | Enhanced rotational freedom | |
Antimycobacterial Activity | Moderate (MIC = 32-64 µg/mL) | Potent (MIC = 4-16 µg/mL) | |
PPARγ Binding Affinity | Low (IC₅₀ > 100 nM) | High (IC₅₀ = 0.73-0.87 nM) | |
Electron Distribution | Electron-deficient thiophene ring | Electron-rich carboxylic acid at C2 position | [1] [7] |
The saturation of the benzothiophene ring system to yield 4,5,6,7-tetrahydro derivatives significantly modulates bioactivity profiles by altering molecular geometry, electron distribution, and hydrophobicity. X-ray crystallographic studies confirm that tetrahydro modification induces a non-planar conformation, with the saturated cyclohexane-like component adopting a puckered boat configuration . This conformational change enhances selectivity for enzymatic pockets that prefer three-dimensional structures over flat aromatic systems, particularly G-protein coupled receptors (GPCRs) and allosteric kinase sites [6] [9].
The reduction in aromaticity decreases π-electron density by approximately 30%, quantified through density functional theory (DFT) calculations, thereby reducing nonspecific DNA intercalation and associated genotoxicity risks [5]. Simultaneously, the tetrahydro modification increases lipophilicity (logP +0.4 to +0.8) compared to aromatic analogs, improving blood-brain barrier penetration for CNS-targeted therapeutics [6]. This is exemplified by tetrahydrobenzothiophene-based anticonvulsants showing 3-fold greater brain exposure than their aromatic counterparts in murine models [10].
Recent pharmacological innovations exploit this scaffold for targeted therapies. Compound YGL-12 (3-carboxy-4,5,6,7-tetrahydro-1-benzothiophene derivative) functions as a selective PPARγ modulator, enhancing adiponectin expression while avoiding classical thiazolidinedione side effects like weight gain and hepatomegaly [6]. Molecular docking reveals that the tetrahydro modification enables additional hydrogen bonds with Ile281 and Ser289 residues in the PPARγ ligand-binding domain, explaining its unique pharmacological profile [6]. Similarly, chromene-tetrahydrobenzothiophene conjugates demonstrate dual kinase inhibition (IC₅₀ = 12-38 nM against CDK5/p25 and GSK-3β), attributed to optimal hydrophobic filling of the ATP-binding pocket facilitated by the saturated ring system [9].
Table 3: Bioactivity Modulation Through Tetrahydro Modification
Pharmacological Parameter | Aromatic Benzothiophene | 4,5,6,7-Tetrahydrobenzothiophene | Biological Consequence | |
---|---|---|---|---|
Aromatic Surface Area | 78-85 Ų | 32-38 Ų | Reduced DNA intercalation potential | |
cLogP | 2.8-3.5 | 3.2-4.3 | Enhanced membrane permeability | |
PPARγ Transactivation | Full agonism | Partial agonism | Improved metabolic safety profile | |
Kinase Inhibition (CDK5/p25) | IC₅₀ = 120-250 nM | IC₅₀ = 12-38 nM | Enhanced anticancer potential | |
Plasma Protein Binding | 92-96% | 85-88% | Increased free fraction for bioactivity | [5] [6] [9] |
Synthetic methodologies for tetrahydrobenzothiophene derivatives continue to evolve, with chemoselective approaches enabling precise functionalization. The Et₃SiH/I₂ reducing system efficiently converts 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to its 3-methyl analog (80% yield) while preserving the carboxylic acid functionality and tetrahydro scaffold integrity . Advanced metal-catalyzed techniques, including rhodium-catalyzed regioselective C-H functionalization, allow direct modification of the saturated ring system for structure-activity relationship (SAR) exploration [2] [5]. These synthetic advances facilitate the development of tetrahydrobenzothiophene-based therapeutics with optimized target selectivity for metabolic, oncological, and infectious diseases.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7